2-Hexylbenzofuran
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Overview
Description
2-Hexylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexylbenzofuran typically involves the cyclization of ortho-alkynylphenols. One common method is the palladium-catalyzed cyclization of ortho-alkynylphenols in the presence of a base. This reaction proceeds under mild conditions and provides good yields of the desired benzofuran derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored for the rapid and efficient production of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Hexylbenzofuran undergoes various chemical reactions, including:
Oxidation: The oxidation of this compound can be achieved using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as bromination or nitration, can be performed on the benzene ring of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: Benzofuran-2-carboxylic acid
Reduction: Dihydrobenzofuran derivatives
Substitution: Brominated or nitrated benzofuran derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Hexylbenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects . Additionally, their anticancer properties may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A naturally occurring benzofuran with phototoxic properties.
Bergapten: A furanocoumarin with potential therapeutic applications.
Nodekenetin: A benzofuran derivative with anti-inflammatory properties.
Xanthotoxin: A furanocoumarin used in the treatment of skin disorders.
Usnic Acid: A lichen-derived benzofuran with antimicrobial properties.
Uniqueness of 2-Hexylbenzofuran: this compound stands out due to its unique hexyl side chain, which may influence its biological activity and physicochemical properties. This structural feature differentiates it from other benzofuran derivatives and may contribute to its specific applications in various fields.
Properties
CAS No. |
39195-67-0 |
---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-hexyl-1-benzofuran |
InChI |
InChI=1S/C14H18O/c1-2-3-4-5-9-13-11-12-8-6-7-10-14(12)15-13/h6-8,10-11H,2-5,9H2,1H3 |
InChI Key |
OGDZHUDUFYCJMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
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